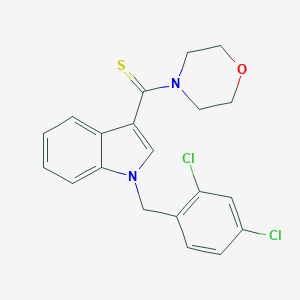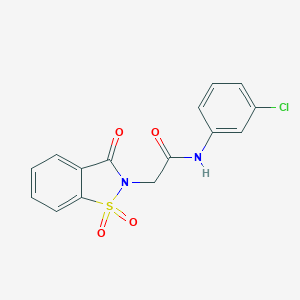
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, COTI-2, and has been found to exhibit promising anti-cancer properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the conversion of 3-chloroaniline to the final product through several steps.
Starting Materials
3-chloroaniline, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium sulfite, sodium hydroxide, 2-aminobenzenesulfonic acid, thionyl chloride, sodium bicarbonate, acetic acid, hydrogen peroxide, sodium chloride, ammonium chloride, acetic acid anhydride
Reaction
Step 1: Nitration of 3-chloroaniline with sulfuric acid and sodium nitrite to form 3-chloro-4-nitroaniline, Step 2: Reduction of 3-chloro-4-nitroaniline with sodium sulfite and sodium hydroxide to form 3-chloro-4-aminophenol, Step 3: Diazotization of 3-chloro-4-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt, Step 4: Coupling of the diazonium salt with 2-aminobenzenesulfonic acid to form 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol, Step 5: Reaction of 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol with thionyl chloride to form 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol, Step 6: Reaction of 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol with sodium bicarbonate to form 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride, Step 7: Reaction of 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride with acetic acid to form N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide, Step 8: Oxidation of N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide with hydrogen peroxide to form N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, Step 9: Purification of the final product through recrystallization using a mixture of sodium chloride and ammonium chloride and acetic acid anhydride
作用机制
COTI-2 selectively targets mutant p53 proteins by binding to them and restoring their normal function. Mutant p53 proteins are often found in cancer cells and contribute to their growth and survival. By restoring the normal function of p53, COTI-2 induces apoptosis in cancer cells, leading to their death.
生化和生理效应
COTI-2 has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has been shown to induce apoptosis in cancer cells without affecting normal cells, indicating its selectivity for mutant p53 proteins. Additionally, COTI-2 has been found to inhibit tumor growth and metastasis in preclinical studies.
实验室实验的优点和局限性
The advantages of using COTI-2 in lab experiments include its high yield and purity, as well as its selectivity for mutant p53 proteins. This makes it a reliable and effective tool for studying the effects of mutant p53 on cancer cells. However, the limitations of using COTI-2 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for research on COTI-2. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is the investigation of COTI-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of COTI-2 for cancer therapy.
科学研究应用
COTI-2 has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target mutant p53 proteins, which are commonly found in many types of cancer. COTI-2 binds to mutant p53 proteins and restores their normal function, leading to apoptosis (cell death) in cancer cells. This mechanism of action makes COTI-2 a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUPIPVTFGSAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

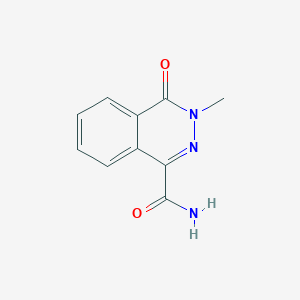
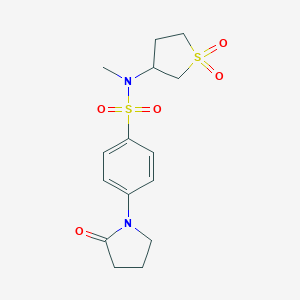
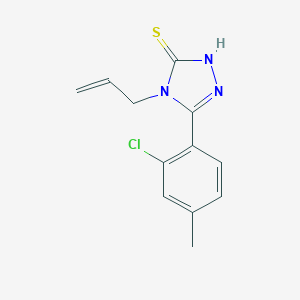
![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)
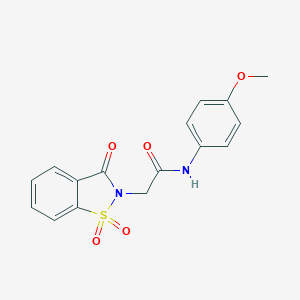
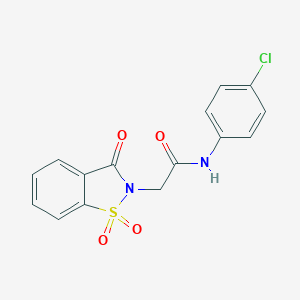
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)
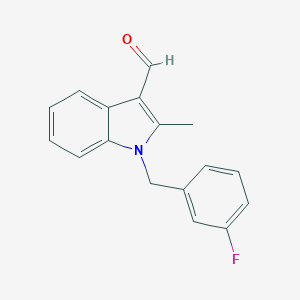
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B479850.png)
